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Compound of Interest

Compound Name: Soticlestat

Cat. No.: B610926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

investigating the in vitro metabolism of Soticlestat (TAK-935) using human liver microsomes

(HLM). Soticlestat is an investigational, first-in-class selective inhibitor of cholesterol 24-

hydroxylase (CH24H) for the treatment of seizures associated with Dravet and Lennox-Gastaut

syndromes.[1][2][3] Understanding its metabolic profile is crucial for predicting its

pharmacokinetic properties, potential drug-drug interactions (DDIs), and overall safety.

Introduction to Soticlestat Metabolism
In humans, Soticlestat undergoes metabolism primarily in the liver.[4] The major metabolic

pathways are glucuronidation and, to a lesser extent, oxidation.[5]

Glucuronidation: This is the predominant pathway, accounting for a significant portion of

Soticlestat's metabolism. The primary metabolite formed is Soticlestat-glucuronide (TAK-

935-G).[1][2] This reaction is mainly catalyzed by the UDP-glucuronosyltransferase (UGT)

enzymes UGT2B4 and UGT1A9.[4][6][7]

Oxidation: A smaller fraction of Soticlestat is metabolized via oxidation, primarily by the

cytochrome P450 enzyme CYP3A4 (and potentially CYP3A5).[6][7] This pathway leads to

the formation of an aromatic N-oxide metabolite (M-I).[6]
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Human liver microsomes are a valuable in vitro tool for studying these metabolic pathways as

they contain a rich concentration of both UGT and CYP enzymes.[8][9][10][11]

Data Presentation: Soticlestat Metabolism Profile
The following tables summarize the key quantitative data on the in vitro metabolism of

Soticlestat.

Table 1: Contribution of Metabolic Pathways to Soticlestat Metabolism in Human Hepatocytes

Metabolic
Pathway

Percentage of
Total
Metabolism

Key Enzymes
Involved

Primary
Metabolite

Reference

Glucuronidation ~66%
UGT2B4,

UGT1A9

Soticlestat-

glucuronide

(TAK-935-G)

[1][2]

Oxidation (CYP-

mediated)
~34% CYP3A

Aromatic N-oxide

(M-I)
[1][2]

Table 2: Relative Contribution of UGT Isoforms to Soticlestat Glucuronidation in Human Liver

Microsomes

UGT Isoform
Contribution to
Glucuronidation

Reference

UGT2B4 89.7% [1]

UGT1A9 9.3% [6][7]

Table 3: Contribution of CYP Isoforms to Soticlestat Oxidation
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CYP Isoform Involvement Reference

CYP3A
Primary enzyme responsible

for oxidation
[1][6]

CYP2C19
Minor involvement noted in

some studies
[2]

Table 4: Reversible CYP Inhibition by Soticlestat in Human Liver Microsomes

CYP Isoform IC50 (μM) Reference

CYP2C19 18 [1][2]

CYP2C8 28 [1][2]

CYP2C9 30 [1][2]

CYP3A4 30 [1][2]

Experimental Protocols
The following are detailed protocols for key experiments to study Soticlestat metabolism using

human liver microsomes.

Metabolic Stability Assay of Soticlestat in Human Liver
Microsomes
Objective: To determine the rate of disappearance of Soticlestat when incubated with human

liver microsomes to predict its intrinsic clearance.

Materials:

Human liver microsomes (pooled, e.g., 20 mg/mL)

Soticlestat

Potassium phosphate buffer (100 mM, pH 7.4)
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NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate,

0.67 units/mL glucose-6-phosphate dehydrogenase)

Magnesium chloride (MgCl2, 3.3 mM)

Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction and

sample analysis

96-well plates

Incubator/shaker (37°C)

Centrifuge

LC-MS/MS system for analysis

Procedure:

Prepare Reagents: Thaw human liver microsomes on ice. Prepare working solutions of

Soticlestat and the NADPH regenerating system in phosphate buffer.

Incubation Setup: In a 96-well plate, add the phosphate buffer, MgCl2, and human liver

microsomes (final protein concentration typically 0.4-0.5 mg/mL).

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

Initiate Reaction: Add Soticlestat to the wells to achieve the desired final concentration (e.g.,

1-10 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For

negative controls, add buffer instead of the NADPH system.

Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5,

15, 30, 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile

containing an internal standard.

Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS

method to quantify the remaining Soticlestat concentration at each time point.
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Data Analysis: Plot the natural logarithm of the percentage of Soticlestat remaining versus

time. The slope of the linear portion of this plot represents the elimination rate constant (k).

From this, calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Metabolite Identification of Soticlestat
Objective: To identify the major metabolites of Soticlestat formed by human liver microsomes.

Materials:

Same as for the metabolic stability assay, with the addition of UDPGA (uridine 5'-diphospho-

glucuronic acid) for glucuronidation studies.

Pore-forming agent (e.g., alamethicin) for UGT activity assays.

Procedure:

Incubation: Follow the procedure for the metabolic stability assay, but with a longer

incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation. For studying

glucuronidation, include UDPGA in the incubation mixture and pre-incubate the microsomes

with a pore-forming agent like alamethicin to ensure cofactor access to the UGT enzymes.

Sample Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and

identify potential metabolites.

Data Interpretation: Compare the mass spectra of the parent drug and potential metabolites

to elucidate the metabolic transformations (e.g., oxidation, glucuronidation).

CYP Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of Soticlestat that causes 50% inhibition of the

activity of major CYP isoforms.

Materials:

Human liver microsomes

Soticlestat (at various concentrations)
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Specific probe substrates for each CYP isoform to be tested (e.g., midazolam for CYP3A4,

diclofenac for CYP2C9)

NADPH regenerating system

Appropriate buffers and quenching solutions

LC-MS/MS system

Procedure:

Incubation Setup: Prepare incubations containing human liver microsomes, the CYP-specific

probe substrate, and varying concentrations of Soticlestat. Include a control with no

Soticlestat.

Pre-incubation: Pre-incubate the mixtures at 37°C.

Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

Incubation and Termination: Incubate for a specific time, then stop the reaction with a

quenching solution.

Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-

MS/MS.

Data Analysis: Plot the percentage of inhibition of metabolite formation versus the logarithm

of the Soticlestat concentration. Fit the data to a suitable model to determine the IC50

value.
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Caption: Experimental workflow for studying Soticlestat metabolism in human liver

microsomes.
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Caption: Major metabolic pathways of Soticlestat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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